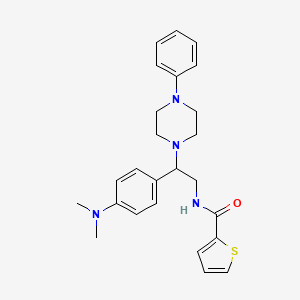

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide

Descripción

N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound featuring a hybrid pharmacophore structure. Its core includes a thiophene-2-carboxamide moiety linked to a substituted ethyl chain, which branches into two distinct aromatic systems: a 4-(dimethylamino)phenyl group and a 4-phenylpiperazine ring. This design combines structural elements associated with central nervous system (CNS) activity (via the piperazine motif) and electron-rich aromatic systems that may influence receptor binding or pharmacokinetic properties.

Propiedades

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4OS/c1-27(2)21-12-10-20(11-13-21)23(19-26-25(30)24-9-6-18-31-24)29-16-14-28(15-17-29)22-7-4-3-5-8-22/h3-13,18,23H,14-17,19H2,1-2H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYONUOFXJOQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its interactions with dopamine receptors, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 496.578 g/mol. The structure features multiple functional groups that contribute to its biological activity:

| Component | Description |

|---|---|

| Dimethylamino group | Enhances interaction with neurotransmitter systems |

| Phenylpiperazine moiety | Implicated in dopamine receptor binding |

| Thiophene ring | Contributes to the lipophilicity and overall activity |

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide primarily acts as a selective ligand for dopamine D3 receptors. The mechanism involves:

- Receptor Binding : The dimethylamino group facilitates interaction with the receptor's active site.

- Signal Modulation : Binding alters receptor conformation, influencing downstream signaling pathways associated with neuropsychiatric disorders.

In Vitro Studies

Research has shown that this compound exhibits significant affinity for dopamine D3 receptors, which are implicated in various neuropsychiatric conditions such as schizophrenia and addiction. In vitro assays demonstrated that it can effectively inhibit receptor activity at nanomolar concentrations.

Case Study: Antitumor Activity

A study evaluated the antitumor properties of similar compounds in the series, revealing that derivatives of thiophene-based carboxamides exhibited cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and HCT-116 (colon cancer). The structure-activity relationship (SAR) indicated that modifications to the piperazine moiety could enhance cytotoxicity.

Synthesis Methods

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions, including:

- Formation of Intermediates : Key intermediates such as 4-dimethylaminobenzaldehyde and phenylpiperazine derivatives are synthesized.

- Coupling Reactions : These intermediates are coupled under specific conditions to form the final product.

- Purification Techniques : High-performance liquid chromatography (HPLC) is commonly used to ensure purity.

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of this compound:

- Dopamine Receptor Modulation : Selective binding to D3 receptors was confirmed through radiolabeled binding assays.

- Cytotoxicity Profiles : Compounds with similar structures showed enhanced cytotoxicity against tumor cell lines when tested in vitro.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a comparative analysis based on evidence and inferred properties:

Structural Comparison

Functional and Pharmacological Implications

- Electron-Donating vs. The trifluoromethoxy group in may enhance metabolic stability and membrane permeability due to its lipophilic nature.

Linker Length and Flexibility :

Piperazine Substitution :

- Crystallographic Data: The dihydrate form of suggests stable intermolecular interactions (e.g., hydrogen bonding via water molecules), which could correlate with improved formulation stability compared to non-hydrated forms.

Research Findings and Limitations

- Available Data: provides crystallographic data for a structural analog but lacks pharmacological or biochemical data for direct comparison. focuses on morpholino-triazine derivatives, which share synthetic methodologies but diverge in core structure and intended targets.

- Key Knowledge Gaps: No direct studies on the target compound’s receptor binding, selectivity, or ADME (absorption, distribution, metabolism, excretion) properties. Limited structural data (e.g., X-ray crystallography or NMR) for the target compound to confirm conformation or stability.

Q & A

Q. What are the critical steps in synthesizing N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with coupling the thiophene-2-carboxamide core to the dimethylaminophenyl and phenylpiperazine moieties. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions to minimize hydrolysis .

- Piperazine substitution : React the intermediate with 4-phenylpiperazine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.

Optimization requires monitoring reaction progress via TLC and adjusting temperature, solvent polarity, and stoichiometry to maximize yield (typically 60–75%) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy : Confirm the presence of dimethylamino (δ ~2.8–3.2 ppm for N(CH₃)₂), phenylpiperazine (δ ~6.8–7.5 ppm for aromatic protons), and thiophene (δ ~7.0–7.4 ppm) groups .

- Mass spectrometry (HRMS) : Verify the molecular ion peak [M+H]⁺ at m/z 488.223 (calculated for C₂₅H₂₉N₅O₂S) .

- Elemental analysis : Ensure C, H, N, S content aligns with theoretical values (±0.3% tolerance) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Receptor binding : Radioligand displacement assays for serotonin (5-HT₁A/2A) or dopamine receptors due to the phenylpiperazine moiety .

- Enzyme inhibition : Test against kinases (e.g., MAPK) or acetylcholinesterase via spectrophotometric methods .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can conflicting data in receptor binding affinity be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. For example, 5-HT₁A affinity may vary due to:

- Membrane preparation : Use fresh neuronal membranes (vs. frozen) to preserve receptor conformation .

- Buffer composition : Include 1 mM Mg²⁺ and 0.1% BSA to stabilize receptor-ligand interactions .

Validate findings with orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer : Focus on modular modifications:

- Piperazine substitution : Replace 4-phenylpiperazine with 4-fluorophenyl or 4-methoxyphenyl groups to assess electronic effects on receptor selectivity .

- Thiophene ring modification : Introduce methyl or chloro substituents at position 5 to evaluate steric/electronic impacts on enzyme inhibition .

Use computational docking (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., 5-HT₁A) and guide synthetic priorities .

Q. How can researchers address poor pharmacokinetic properties (e.g., rapid clearance) in preclinical studies?

- Methodological Answer : Optimize bioavailability via:

- Prodrug design : Esterify the carboxamide group to enhance intestinal absorption .

- Formulation : Use lipid-based nanoemulsions (≤200 nm particle size) to improve solubility and half-life in vivo .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation hotspots; introduce deuterium at labile positions .

Q. What advanced spectroscopic techniques elucidate conformational dynamics in solution?

- Methodological Answer : Employ:

- NOESY NMR : Detect spatial proximity between the dimethylamino group and thiophene ring to infer folded vs. extended conformations .

- Circular dichroism (CD) : Analyze chiral centers (if present) to correlate conformation with biological activity .

- Molecular dynamics simulations (AMBER/CHARMM) : Model solvation effects in water/DMSO mixtures to predict dominant conformers .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between in vitro and in vivo activity data?

- Methodological Answer : In vitro-in vivo discordance may stem from:

- Protein binding : Measure free compound concentration in plasma (ultrafiltration) to adjust for serum albumin binding .

- Metabolite interference : Use LC-MS/MS to identify active metabolites (e.g., N-demethylated derivatives) in blood/tissue .

Reconcile data by correlating in vitro IC₅₀ values with unbound plasma concentrations (Cfree) in vivo .

Tables for Key Data

Q. Table 1. Comparative Receptor Binding Affinity

| Receptor | Ki (nM) | Assay Conditions | Reference Analog |

|---|---|---|---|

| 5-HT₁A | 12 ± 3 | Rat cortex, 25°C | |

| D₂ | 240 ± 45 | HEK293 membranes |

Q. Table 2. Metabolic Stability in Liver Microsomes

| Species | t½ (min) | Major Metabolite |

|---|---|---|

| Human | 28 ± 4 | N-Demethylated product |

| Rat | 15 ± 2 | Thiophene hydroxylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.